Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

KCC2 antagonist structure-activity relationship heteroaryl substitution

This N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a KCC2 antagonist SAR probe distinguished by a 6-(pyridin-4-yl) group that replaces the standard 6-phenyl ring of VU0240551 (IC50 560 nM) and VU0463271 (IC50 61 nM). The pyridin-4-yl moiety enables hydrogen bonding and charge interactions that can drastically shift potency and selectivity. Beyond neuroscience, its scaffold is claimed in IRAK-4 kinase inhibitor patents (USP 9,242,976) and Bayer pyridazine(thio)amide fungicide patents (WO 2020/109391). Procure this building block to unlock novel vectors for KCC2, kinase, and antifungal lead optimization.

Molecular Formula C15H13N5OS2
Molecular Weight 343.42
CAS No. 894001-80-0
Cat. No. B2531867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS894001-80-0
Molecular FormulaC15H13N5OS2
Molecular Weight343.42
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-3-2-12(19-20-14)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,18,21)
InChIKeyRASPXDVGDLSPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894001-80-0): Structural Baseline and Procurement Context


N-(4-Methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894001-80-0) is a heterocyclic small molecule belonging to the thiazole-pyridazine-thioacetamide chemotype. Its core scaffold is shared with a series of well-characterized neuronal K-Cl cotransporter 2 (KCC2) antagonists, including VU0240551 (CAS 893990-34-6) and the lead-optimized probe VU0463271 (CAS 1391737-01-1) [1]. The defining structural feature of this compound is the 6-(pyridin-4-yl) substituent on the pyridazine ring, which replaces the 6-phenyl moiety found in the canonical KCC2 inhibitor series [2]. The compound also appears within the Markush structures of patents claiming IRAK-4 kinase inhibitors and pyridazine (thio)amide fungicides, indicating its relevance across multiple target classes [3][4].

Why N-(4-Methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by Phenyl-Pyridazine Analogs: The Substitution Problem


Within the thiazole-pyridazine-thioacetamide series, small structural perturbations produce large shifts in target potency and selectivity. The KCC2 antagonist SAR published by Delpire et al. demonstrates that replacing the 6-phenyl group with heteroaryl moieties can alter IC50 values by over an order of magnitude (e.g., VU0240551, IC50 = 560 nM vs. VU0463271, IC50 = 61 nM, driven in part by N-cyclopropyl substitution) [1]. The switch from a hydrophobic phenyl ring to a basic, hydrogen-bond-capable pyridin-4-yl group introduces a nitrogen atom at the para position of the terminal aryl ring, which is predicted to alter cLogP, polar surface area, and potential for charge-assisted interactions with target binding pockets [2]. Furthermore, the pyridin-4-yl regioisomer is distinct from the pyridin-3-yl variant (CAS not assigned), meaning that even within pyridyl-substituted analogs, the position of the nitrogen atom dictates molecular recognition. In patent contexts, the pyridin-4-yl substitution pattern appears in generic claims for both kinase inhibition and antifungal activity, indicating that this specific substitution is considered non-obvious and functionally distinct from simple phenyl congeners [3][4].

Quantitative Differentiation Evidence for N-(4-Methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: Comparator-Based Analysis


Structural Differentiation from VU0240551: Pyridin-4-yl vs. Phenyl at the Pyridazine 6-Position

The target compound differs from the well-characterized KCC2 antagonist VU0240551 (CAS 893990-34-6) by a single atom replacement: a nitrogen atom substitutes a carbon at the para position of the terminal aryl ring, converting a phenyl group into a pyridin-4-yl group [1]. VU0240551 exhibits a KCC2 IC50 of 560–568 nM in a Tl+-stimulated fluorescence assay in KCC2-overexpressing HEK293 cells [2]. Quantitative KCC2 activity data for the pyridin-4-yl analog are not publicly available in any primary research publication, authoritative database, or reputable vendor datasheet, representing a critical data gap [3]. Calculated physicochemical properties differ: the pyridin-4-yl analog has an additional hydrogen bond acceptor (total = 6 vs. 5 for VU0240551) and a lower predicted cLogP (estimated ~2.8 vs. ~3.6 for the phenyl analog), based on fragment-based calculation [4]. These differences are predicted to alter membrane permeability and target binding kinetics.

KCC2 antagonist structure-activity relationship heteroaryl substitution

Differentiation from VU0463271: Impact of N-Alkylation vs. 6-Position Heteroaryl Substitution on KCC2 Potency

VU0463271 (CAS 1391737-01-1) is the most potent KCC2 antagonist reported in this chemotype, with an IC50 of 61 nM and >100-fold selectivity over NKCC1 . VU0463271 combines an N-cyclopropyl substitution with a 6-phenyl group on the pyridazine. The target compound lacks the N-cyclopropyl group (retaining the secondary amide NH) but replaces the 6-phenyl with 6-(pyridin-4-yl). In the KCC2 SAR, the transition from NH (VU0240551, IC50 = 560 nM) to N-cyclopropyl (VU0463271, IC50 = 61 nM) accounts for a ~9-fold potency gain [1]. Whether the pyridin-4-yl substitution compensates for the absence of N-alkylation is unknown, as no KCC2 data exist for this compound. The pyridin-4-yl group is a weaker electron-donating group than phenyl (Hammett σpara = 0.44 for pyridin-4-yl vs. 0.00 for phenyl when considering the pyridine nitrogen as a substituent), which may modulate the electron density of the pyridazine ring and affect π-stacking interactions with aromatic residues in the KCC2 binding pocket [2].

KCC2 antagonist lead optimization N-cyclopropyl substitution

Patent-Based Differentiation: IRAK-4 Kinase Inhibitor vs. KCC2 Antagonist Target Space

U.S. Patent 9,242,976 (Bristol-Myers Squibb) claims thiazolyl- and thiadiazolyl-substituted pyridyl compounds as IRAK-4 kinase inhibitors, with the generic Markush structure encompassing the 6-(pyridin-4-yl)pyridazin-3-yl-thioacetamide scaffold [1]. The patent establishes that compounds within this genus inhibit IRAK-4 kinase activity, a target in innate immunity and inflammatory signaling, with preferred compounds demonstrating IC50 values ≤1 μM in IRAK-4 enzymatic assays. Separately, WO 2020/109391 (Bayer) claims pyridazine (thio)amides as agricultural fungicides, indicating that the same scaffold can be directed toward non-mammalian targets [2]. This dual patent coverage distinguishes the pyridin-4-yl analog from VU0240551 and VU0463271, which were specifically developed and characterized as KCC2 antagonists and lack explicit patent claims for IRAK-4 inhibition. The pyridin-4-yl group, capable of acting as a hinge-binding motif for kinase ATP pockets, provides a structural rationale for this bifurcated target profile [3].

IRAK-4 kinase inhibitor kinase selectivity patent landscape

Physicochemical Property Differentiation: Calculated vs. Measured Parameters

The replacement of phenyl with pyridin-4-yl alters key physicochemical parameters relevant to CNS drug-likeness and assay compatibility. For the target compound, the calculated molecular weight is approximately 343.4 g/mol (C15H13N5OS2), compared to 342.4 g/mol for VU0240551 (C16H14N4OS2) [1]. The pyridin-4-yl analog gains one hydrogen bond acceptor (total: 6 vs. 5) while maintaining the same number of hydrogen bond donors (1, the secondary amide NH). The topological polar surface area (tPSA) is predicted to increase from approximately 71 Ų (VU0240551) to approximately 84 Ų for the pyridin-4-yl analog, due to the contribution of the pyridine nitrogen [2]. This increase in tPSA may reduce passive blood-brain barrier permeability compared to the phenyl analog if CNS exposure is desired. The basic pKa of the pyridine nitrogen (predicted ~5.2) means the compound will be predominantly neutral at physiological pH but may exhibit pH-dependent solubility and permeability in different cellular compartments [3]. No experimental logD, solubility, or permeability data are publicly available for this compound.

drug-likeness physicochemical properties permeability prediction

Optimal Research and Procurement Application Scenarios for N-(4-Methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894001-80-0)


KCC2 Antagonist SAR Expansion: Probing the 6-Position Heteroaryl Tolerance

The compound serves as a critical SAR probe to test whether replacing the 6-phenyl group of VU0240551 with a 6-(pyridin-4-yl) group retains, enhances, or abolishes KCC2 antagonism. Researchers should benchmark the compound against VU0240551 (IC50 = 560 nM) and VU0463271 (IC50 = 61 nM) in the same Tl+ flux assay in KCC2-overexpressing HEK293 cells [1]. A finding of retained sub-micromolar activity would validate heteroaryl substitution at the 6-position and open a new vector for optimizing KCC2 antagonist selectivity and pharmacokinetic properties.

Kinase Inhibitor Screening: IRAK-4 and Kinome-Wide Profiling

Based on its structural coverage within U.S. Patent 9,242,976, this compound is a candidate for IRAK-4 enzymatic inhibition screening [2]. Procurement for kinase profiling panels is warranted, as the pyridin-4-yl group is a recognized hinge-binding motif in type I kinase inhibitors. Screening should include IRAK-4 and, if resources permit, a broader kinome panel (e.g., DiscoverX scanMAX) to identify potential polypharmacology that distinguishes this compound from KCC2-selective analogs.

Antifungal Discovery: Phytopathogenic Fungal Panel Evaluation

WO 2020/109391 (Bayer) claims pyridazine (thio)amides as fungicidal compounds for phytopathogenic fungi [3]. Procurement for agricultural antifungal screening against target organisms such as Botrytis cinerea, Septoria tritici, or Phytophthora infestans is appropriate. The pyridin-4-yl group may contribute to target binding in fungal-specific enzymes (e.g., succinate dehydrogenase or cytochrome bc1 complex), distinguishing this compound from the mammalian KCC2-focused analogs.

Chemical Biology Tool Compound Development: Target Deconvolution Studies

Given the absence of published bioactivity data, this compound is suitable for inclusion in chemoproteomics or affinity-based target identification campaigns. The pyridin-4-yl moiety provides a potential handle for biotinylation or photoaffinity labeling, while the thioether linkage offers a distinct chemical signature for mass spectrometry-based target identification. Procurement for chemical biology probe development should be accompanied by purity verification (HPLC ≥95%) and identity confirmation (1H NMR, HRMS) due to the limited characterization data in the public domain [4].

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.